molecular formula C8H7ClN4 B1464012 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine CAS No. 943541-20-6

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Cat. No. B1464012
Key on ui cas rn: 943541-20-6
M. Wt: 194.62 g/mol
InChI Key: LIRXMNGKIROHGY-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A mixture of 3,6-dichloropyridazine (5.37 g, 33.5 mmol), 1-methyl-4-pyrazoleboronic acid pinacol ester (5 g, 24.0 mmol) and cesium carbonate (23.44 g, 72 mmol) in 1,4-dioxane (150 mL) and water (750 mL) under nitrogen was degassed by bubbling in nitrogen for 15 min. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (1 g, 1.37 mmol) was than added and nitrogen was bubbled in the mixture for another 10 min. The reaction mixture was stirred at 80° C. for 2.5 h, then cooled to room temperature and concentrated in vacuo. The residue was partitioned between 1 N aqueous potassium carbonate and ethyl acetate. The organic layer was washed with 1 N aqueous potassium carbonate and brine, dried over sodium sulfate, filtered and adsorbed on silica gel for purification. Purification by flash chromatography on silica gel using a gradient of 0-50% ethyl acetate/hexane afforded 2.8 g of the title compound as a white solid (60% yield); MS (m/z) 195 [M+H+]+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
23.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:13]2[CH:12]=[N:11][N:10]([CH3:9])[CH:14]=2)=[CH:6][CH:7]=1 |f:2.3.4,7.8.9.10.11,^1:41,42,43,44,45,59,60,61,62,63|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
cesium carbonate
Quantity
23.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
1 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling in nitrogen for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
than added
CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled in the mixture for another 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1 N aqueous potassium carbonate and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 N aqueous potassium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
adsorbed on silica gel for purification
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using a gradient of 0-50% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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